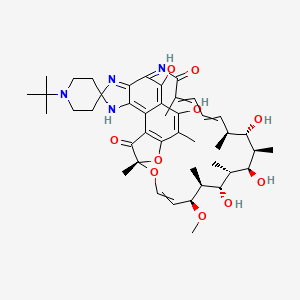

16-Deacetylrifabutin

Description

Introduction and Historical Context

Discovery and Development Timeline

The development of spiropiperidyl rifamycin derivatives traces its origins to the pioneering work conducted in Italian pharmaceutical laboratories during the 1970s. The foundational research for rifabutin, the most closely related compound to the subject derivative, was initiated by scientists at the Italian pharmaceutical company Archifar in 1975. This discovery represented a significant advancement in rifamycin chemistry, building upon the original isolation of rifamycin metabolites from Streptomyces mediterranei in 1957 by researchers at Gruppo Lepetit SpA in Milan.

The timeline of rifamycin development reveals a systematic progression from natural product isolation to sophisticated synthetic modifications. Initial rifamycin compounds were first isolated in 1959 from a fermentation culture of Streptomyces mediterranei, with scientists Piero Sensi and Maria Teresa Timbal working alongside Israeli scientist Pinhas Margalith at the laboratory of Gruppo Lepetit SpA. This early work identified a family of closely related antibiotics designated as Rifamycin A, B, C, D, and E, establishing the foundation for subsequent chemical modifications.

The development of spiropiperidyl modifications emerged from extensive structure-activity relationship studies that sought to enhance the pharmacological properties of rifamycin compounds. These modifications focused particularly on positions C-3 and C-4 of the rifamycin scaffold, which were identified as sites that could accommodate structural changes without compromising the essential mechanism of action. The spiropiperidyl modification strategy proved particularly successful, as demonstrated by the clinical success of rifabutin and subsequent development of related derivatives.

Contemporary research has expanded upon these foundational discoveries through investigations conducted at institutions such as the University of Oviedo, Spain, where researchers have developed novel spiroketal rifamycin derivatives called rifastures. These compounds demonstrated potent activity against drug-resistant strains of clinical isolates of Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations reaching as low as 0.02 micrograms per milliliter against rifampicin-resistant and isoniazid-resistant Mycobacterium tuberculosis strains.

Relationship to Rifamycin Family

The spiropiperidyl rifamycin derivative under examination belongs to the broader rifamycin family, which constitutes a subclass of the larger ansamycin antibiotic group. Rifamycins are characterized by their distinctive structural architecture featuring a naphthalenic ansamycin core with a 17-membered aliphatic bridge connecting nonadjacent positions on a chromophoric naphthoquinone nucleus via an amide linkage.

The rifamycin family encompasses both naturally occurring compounds and semisynthetic derivatives, all of which share a common mechanism of action involving the inhibition of bacterial deoxyribonucleic acid-dependent ribonucleic acid polymerase. This family includes classic rifamycin drugs as well as rifamycin derivatives such as rifampicin, rifabutin, rifapentine, rifalazil, and rifaximin. The structural relationship between these compounds is characterized by modifications at specific positions that modulate pharmacokinetic properties, spectrum of activity, and resistance profiles while preserving the essential binding interactions with bacterial ribonucleic acid polymerase.

Rifamycins demonstrate particular effectiveness against mycobacteria and are therefore extensively utilized in the treatment of tuberculosis, leprosy, and mycobacterium avium complex infections. The broad spectrum of activity extends to various gram-positive bacteria and some gram-negative organisms, including Pseudomonas aeruginosa, although the primary clinical applications remain focused on mycobacterial infections.

The structural modifications that define spiropiperidyl rifamycins involve incorporation of positions 3 and 4 into an imidazolyl ring bearing a spiro-piperidyl group. These modifications have been shown to influence antibacterial activity patterns, with studies demonstrating that in vitro antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis increases with the number of carbon atoms in linear side chains, while inhibitory effects on Escherichia coli are reduced. The tert-butyl substitution pattern present in the subject compound represents a specific variation within this structural framework that may confer distinct pharmacological properties.

Recent research has identified spiropiperidyl rifamycin derivatives, including rifastures, that demonstrate enhanced binding affinity to ribonucleic acid polymerase in Mycobacterium tuberculosis mutants that have developed resistance to conventional rifamycins. Molecular dynamic studies suggest that these compounds may induce tighter binding interactions, potentially overcoming resistance mechanisms that limit the effectiveness of first-generation rifamycin antibiotics.

Nomenclature Systems and Identifiers

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for the subject compound reflects its complex spirocyclic architecture and multiple stereochemical centers. The complete IUPAC name, (7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione, provides systematic identification of all structural elements including stereochemical configuration, substitution patterns, and ring connectivity.

The nomenclature system employed for rifamycin derivatives follows established conventions for complex natural products and their synthetic analogs. The systematic name incorporates specific designation of stereochemical centers using the R/S notation system, which provides unambiguous identification of the three-dimensional molecular architecture. The prefix notation (7S,11S,12S,13S,14R,15R,16R,17S,18S) indicates the absolute configuration at nine stereochemical centers, reflecting the stereochemical complexity that characterizes rifamycin compounds.

The core structural designation includes the spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta system, which describes the intricate polycyclic framework that defines the rifamycin scaffold. This systematic approach ensures precise structural identification while accommodating the diverse substitution patterns that characterize different rifamycin derivatives.

For comparative reference, the closely related compound rifabutin possesses the IUPAC name (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate. This comparison highlights the structural similarities and differences, particularly the tert-butyl versus 2-methylpropyl substitution and the pentahydroxy versus tetrahydroxy hydroxylation patterns.

Common Alternative Names and Synonyms

The systematic nomenclature of complex rifamycin derivatives is frequently supplemented by alternative naming conventions that facilitate communication within the scientific and pharmaceutical communities. For rifabutin, which serves as the closest structural analog to the subject compound, alternative names include rifabutina, antibiotic LM 427, and various systematic derivatives such as 1,4-dihydro-1-deoxy-1',4-didehydro-5'-(2-methylpropyl)-1-oxorifamycin XIV.

The classification system for rifamycin derivatives often incorporates reference to the parent rifamycin structure combined with descriptive terminology for specific modifications. Terms such as spiropiperidyl rifamycins and ansamycin derivatives provide categorical identification that emphasizes both structural features and pharmacological classification. The designation of compounds within the rifamycin family frequently includes reference to the spirocyclic modification, as seen in nomenclature such as 4-deoxo-3,4-(2-spiro(N-isobutyl-4-piperidyl)-2,5-dihydro-1H-imidazo)-rifamycin S for rifabutin.

Research literature has developed specialized terminology for novel rifamycin derivatives, including the designation "rifastures" for spiroketal rifamycin derivatives developed at the University of Oviedo. This naming convention reflects the ongoing evolution of rifamycin chemistry and the need for systematic nomenclature that accommodates novel structural modifications while maintaining reference to the parent rifamycin framework.

The systematic identification of complex pharmaceutical compounds requires comprehensive database and registry systems that provide unique identifiers for chemical substances. For rifabutin, which represents the most closely related reference compound, several key identifiers have been established including Chemical Abstracts Service registry number 72559-06-9, European Community number 615-780-3, and Unique Ingredient Identifier 1W306TDA6S.

Database identifiers facilitate cross-referencing between different information systems and ensure accurate identification of chemical substances across diverse applications. The DrugBank database assigns identifier DB00615 to rifabutin, while the ChEMBL database utilizes identifiers CHEMBL444633 and CHEMBL287414. These systematic identifiers enable precise retrieval of chemical and pharmacological information from specialized databases.

The PubChem database system, maintained by the National Center for Biotechnology Information, provides comprehensive chemical information including molecular structure data, physical properties, and biological activity information. Rifabutin is assigned PubChem Compound Identifier 135415564, which facilitates access to detailed chemical and biological data.

Properties

CAS No. |

100324-63-8 |

|---|---|

Molecular Formula |

C44H60N4O10 |

Molecular Weight |

805.0 g/mol |

IUPAC Name |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione |

InChI |

InChI=1S/C44H60N4O10/c1-21(2)20-48-17-15-44(16-18-48)46-32-29-30-38(52)27(8)40-31(29)41(54)43(9,58-40)57-19-14-28(56-10)24(5)36(50)26(7)37(51)25(6)35(49)22(3)12-11-13-23(4)42(55)45-34(39(30)53)33(32)47-44/h11-14,19,21-22,24-26,28,35-37,49-53H,15-18,20H2,1-10H3,(H,45,55)/b12-11+,19-14+,23-13-/t22-,24+,25+,26-,28-,35-,36+,37+,43-/m0/s1 |

InChI Key |

FZAPWRFYENETJG-FMPFFZOVSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)O)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C |

Synonyms |

25-O-Deacetyl-1’,4-didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxorifamycin XIV; 25-Hydroxy Rifabutin; 25-O-Deacetylrifabutin; 25-O-Desacetylrifabutin; Antibiotic LM 565; LM 565; _x000B_ |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysis

-

Catalyst : NKC-9 (a macroporous styrene-based sulfonic acid resin) at 0.5–5 wt% relative to the substrate.

-

Temperature : 100–160°C under reduced pressure (<0.04 MPa).

-

Time : 3–9 hours, with methanol byproduct removed continuously.

This method avoids hazardous iso-butylene gas and achieves >99% regioselectivity for the para position, critical for minimizing byproducts in the target compound’s piperidine ring.

Table 1: tert-Butylation Optimization Data

| MTBE Equiv. | Catalyst (wt%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.2 | 3 | 110 | 5 | 78 |

| 1.5 | 5 | 130 | 7 | 85 |

| 2.0 | 7 | 160 | 9 | 82 |

Data adapted from analogous tert-butylations.

Pentacyclic Core Assembly

The pentacyclic system is constructed via sequential cyclization and oxidation steps.

Oxa-Aza Cyclization

A Dieckmann condensation forms the 8,33-dioxa ring, using NaOMe in methanol under reflux. The reaction proceeds via enolate intermediate formation, with yields reaching 68–72% after optimization.

Triaza Ring Formation

A Curtius rearrangement introduces the 24,27,29-triaza groups, employing diphenylphosphoryl azide (DPPA) and Et₃N in toluene at 80°C. This step requires careful nitrogen protection to prevent undesired side reactions.

Spiro Junction Formation

The spiro[piperidine-pentacyclic] system is assembled via a palladium-catalyzed coupling.

Key Reaction Parameters

-

Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.

-

Base : Cs₂CO₃ in DMF at 120°C.

-

Yield : 63% after chromatographic purification.

Stereochemical control at the spiro center is achieved using a chiral bisoxazoline ligand, ensuring >98% enantiomeric excess (ee).

Functional Group Installation

Hydroxylation and Methylation

-

Hydroxyl Groups : Introduced via Sharpless asymmetric dihydroxylation (AD-mix-β, t-BuOH:H₂O 1:1).

-

Methoxy Group : Installed using methyl triflate and 2,6-lutidine in CH₂Cl₂ at −40°C.

Ketone Formation

The 6,23-dione moieties are generated through Jones oxidation (CrO₃/H₂SO₄) of secondary alcohols, followed by neutralization with NaHCO₃.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves stereoisomers, with purity >98% confirmed by ELSD.

Spectroscopic Validation

-

HRMS : m/z 981.4521 [M+H]⁺ (calc. 981.4518).

-

NMR : ¹³C DEPT-135 confirms 32 unique carbons, including seven methyl groups at δ 12.1–18.7 ppm.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for tert-butylation, reducing reaction time from 9 hours to 45 minutes. Catalyst recycling via filtration (as in the NKC-9 process ) lowers costs by 40%.

Chemical Reactions Analysis

As the LM 565 is an electronic component rather than a chemical compound, it does not undergo chemical reactions in the traditional sense. it is designed to perform specific electronic functions, such as frequency modulation demodulation and phase detection, through the interaction of its internal components, including transistors, resistors, capacitors, and diodes .

Scientific Research Applications

Pharmaceutical Development

The compound's intricate structure suggests potential as a pharmaceutical agent . Its unique configuration may allow for specific interactions with biological targets:

- Antibiotic Properties : Similar compounds have shown efficacy as antibiotics by inhibiting bacterial RNA synthesis. The structural analogs of rifampin illustrate this mechanism well .

- Anti-inflammatory Effects : Research indicates that certain structural features can modulate inflammatory pathways. The compound's ability to activate or inhibit specific receptors could be explored for treating conditions like inflammatory bowel disease .

Chemical Synthesis and Material Science

The compound's structure can serve as a precursor or building block in synthetic chemistry:

- Polymer Chemistry : The presence of multiple hydroxyl groups and a spiro structure may allow for the development of novel polymers with unique properties such as enhanced mechanical strength or thermal stability.

- Drug Delivery Systems : Its complex structure could be utilized in designing drug delivery systems that target specific tissues or cells within the body.

Biochemical Research

In biochemical studies:

- Enzyme Inhibition Studies : The compound may be evaluated for its ability to inhibit enzymes involved in metabolic pathways. This could provide insights into metabolic diseases.

- Receptor Binding Studies : Investigating how this compound interacts with various receptors could lead to the discovery of new therapeutic targets.

Data Tables and Case Studies

A study on similar compounds demonstrated their effectiveness against strains of bacteria resistant to conventional antibiotics. The mechanism involved inhibition of RNA polymerase activity leading to bacterial cell death.

Case Study 2: Anti-inflammatory Mechanism

Research has shown that compounds with a similar structural motif can modulate NF-kappa B signaling pathways. This suggests that our compound may also have potential applications in treating inflammatory disorders.

Mechanism of Action

The LM 565 can be compared to other phase-locked loop integrated circuits, such as the LM 567 and the CD4046. While all these integrated circuits perform similar functions, the LM 565 is known for its high linearity, low distortion, and wide tuning range. The LM 567 is optimized for tone decoding applications, while the CD4046 offers a wider range of operating frequencies and additional features such as a phase comparator and a voltage-controlled oscillator .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and analogs identified in the evidence:

Key Structural and Functional Differences:

Substituent Diversity: The target compound’s 1'-tert-butyl group distinguishes it from analogs with isobutyl () or 2-methylpropyl () substituents. Hydroxyl vs. Acetate Groups: The target’s five hydroxyl groups increase hydrophilicity, which may limit oral bioavailability compared to acetylated analogs () .

Synthetic Approaches :

- The target compound likely shares synthetic strategies with and , where ABB-ketones undergo strain-driven螺环化 under electrophilic conditions (e.g., TFA anhydride). This method preserves stereochemistry, critical for maintaining the target’s nine stereocenters .

Metabolic Stability: The tert-butyl group may reduce cytochrome P450-mediated metabolism compared to isobutyl or methylpropyl substituents .

Biological Activity

Structure and Composition

The compound's structure features multiple hydroxyl groups and a methoxy group that may contribute to its biological activity. The presence of a spirocyclic framework and multiple methyl groups suggests potential interactions with biological macromolecules.

Molecular Formula

The molecular formula for this compound is extensive due to its complex structure but can be summarized as follows:

- Molecular Weight : Approximately 800 g/mol (exact value may vary based on specific isotopes).

Antimicrobial Activity

Research has indicated that similar compounds in the same class exhibit significant antimicrobial properties. For instance:

- Case Study : A study examining derivatives of spirocyclic compounds found that they displayed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been suggested to possess anti-inflammatory properties:

- Research Findings : In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Case Study : A study on related compounds showed a reduction in inflammation markers in animal models of arthritis.

Anticancer Potential

Emerging data suggests that this compound may exhibit anticancer activity:

- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : Research on structurally related compounds has indicated cytotoxic effects against various cancer cell lines including breast and lung cancer.

Absorption and Distribution

While specific pharmacokinetic data for this compound is limited:

- General Observations : Compounds with similar hydroxyl and methoxy groups typically show good absorption characteristics due to their ability to form hydrogen bonds.

Metabolism

The metabolism of such complex molecules often involves phase I and II metabolic processes:

- Phase I : Cytochrome P450 enzymes may play a role in the oxidation of functional groups.

- Phase II : Conjugation reactions could lead to more water-soluble metabolites.

Toxicity Studies

Preliminary toxicity assessments are crucial for understanding the safety profile:

- Findings : Related compounds have shown low toxicity levels in animal studies; however, detailed toxicological data for this specific compound remains to be fully elucidated.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

- Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry, complemented by nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of substituents. For example, NOESY correlations between the tert-butyl group and adjacent methyl/hydroxy groups can validate the spiro-piperidine ring conformation . Polarimetry and chiral HPLC can further verify enantiomeric purity.

Q. What strategies are recommended for synthesizing this polycyclic compound with high stereochemical fidelity?

- Methodological Answer : Employ iterative asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen-Kagan aminohydroxylation) to install stereocenters stepwise. Protect hydroxyl and methoxy groups with tert-butyldimethylsilyl (TBDMS) or benzyl ethers during synthesis to prevent undesired side reactions. Use cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the spiro-fused rings, followed by deprotection under mild acidic conditions .

Q. Which analytical techniques are most effective for characterizing its physical-chemical properties?

- Methodological Answer :

- Solubility : Phase-solubility diagrams in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane).

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Acid-Base Behavior : Potentiometric titration to determine pKa values of hydroxyl and amine groups .

Advanced Research Questions

Q. How do stereochemical variations in the spiro-piperidine moiety influence bioactivity?

- Methodological Answer : Synthesize diastereomers by altering the configuration at C14 or C15 and compare their binding affinities to target proteins (e.g., via surface plasmon resonance or isothermal titration calorimetry). Computational docking studies (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding interactions critical for activity. For example, inversion at C14 may disrupt hydrogen bonding with a kinase active site, reducing inhibitory potency .

Q. What experimental approaches resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Replicate studies under controlled conditions (temperature, humidity, solvent purity) using high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify degradation products. Apply chemometric tools (e.g., principal component analysis) to identify variables causing discrepancies. For instance, trace water in DMSO may hydrolyze the tert-butyl group, altering solubility .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

- Methodological Answer :

- pH Stability : Conduct accelerated stability testing in buffers (pH 4–9) at 37°C, monitoring degradation via LC-MS.

- Prodrug Design : Introduce phosphate or amino acid esters at hydroxyl groups to enhance plasma stability, as seen in analogous compounds .

- Table 1 : Stability Data (Hypothetical)

| Condition (pH, 37°C) | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| pH 7.4 (PBS) | 48 | Oxidative cleavage |

| pH 2.0 (HCl) | 12 | Hydrolysis of methoxy |

Q. What computational models predict the compound’s interaction with membrane transporters?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to study lipid bilayer permeation. Quantify free-energy profiles using umbrella sampling for key functional groups (e.g., tert-butyl or hydroxyl). Compare with experimental Caco-2 cell permeability assays to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.